Physicochemical Differentiation: LogP and Hydrogen Bonding vs. Regioisomer
The 4-methoxy-2-carboxylate regioisomer (target) demonstrates a meaningfully lower computed LogP (0.98) compared to the 2-methoxy-4-carboxylate regioisomer (LogP 1.15), resulting in a 17.3% reduction in lipophilicity . This translates to higher aqueous solubility and a distinct hydrogen-bonding profile (5 acceptors, 0 donors) crucial for medicinal chemistry design .
| Evidence Dimension | Computed Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.98 (Computed) |
| Comparator Or Baseline | Methyl 2-methoxypyrimidine-4-carboxylate (CAS 75825-59-1) LogP = 1.15 (Computed) |
| Quantified Difference | ΔLogP = -0.17 (17.3% reduction in lipophilicity) |
| Conditions | In silico prediction using consensus LogP algorithm. |
Why This Matters
This quantifiable difference in LogP is critical for optimizing ADME properties; the target's lower lipophilicity may offer advantages in reducing non-specific protein binding and improving solubility for in vitro assays.
